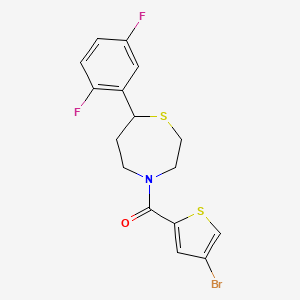

(4-Bromothiophen-2-yl)(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone

Description

This compound is a methanone derivative featuring two distinct heterocyclic moieties: a 4-bromothiophen-2-yl group and a 7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl group. The molecular formula is inferred as C₁₆H₁₃BrF₂NO₂S₂, with an approximate average mass of 433.4 g/mol (calculated).

Properties

IUPAC Name |

(4-bromothiophen-2-yl)-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrF2NOS2/c17-10-7-15(23-9-10)16(21)20-4-3-14(22-6-5-20)12-8-11(18)1-2-13(12)19/h1-2,7-9,14H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFWOQCYKEOXLNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)C3=CC(=CS3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrF2NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-Bromothiophen-2-yl)(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, synthesizing findings from various research studies.

Chemical Structure and Properties

The compound features a thiazepan ring fused with a bromothiophene moiety and a difluorophenyl substituent. Its structural complexity contributes to its diverse biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antitumor Activity

- Studies have demonstrated that derivatives containing thiazolidinone and thiazepan structures exhibit significant antitumor properties. For instance, compounds similar to the one have shown IC50 values in the submicromolar range against various cancer cell lines, indicating potent growth inhibition without cytotoxic effects on healthy cells .

- Inhibition of Enzymatic Activity

- Antimicrobial and Anti-inflammatory Properties

Antitumor Studies

A study focusing on thiazolidinone derivatives indicated that the presence of a bromothiophene substituent enhances the activity of these compounds against cancer cell lines such as HCT-116 (colon carcinoma) and MRC-5 (human lung fibroblasts). The synthesized compounds did not exhibit cytotoxicity at concentrations up to 100 μM .

Enzyme Inhibition Assays

Research has shown that certain derivatives of thiazolidinones with similar structures to the target compound effectively inhibit TDP1. For example:

- Compound 20d exhibited an IC50 of 0.65 μM.

- The presence of a terpene substituent was found to be crucial for enhancing inhibitory activity against TDP1 .

Antimicrobial Activity

Thiazepan derivatives have shown promising results in antimicrobial assays:

- Compounds demonstrated significant activity against bacterial strains, suggesting potential use in treating infections .

Data Table: Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds are selected for comparison based on shared motifs (heterocycles, halogenation, or substitution patterns):

Structural and Functional Differences

a) Heterocyclic Core

- : Shares the thiazepan core but substitutes bromothiophene with a benzodioxolyl group, reducing halogen-related interactions and increasing oxygen content (improved solubility) .

- : Replaces thiazepan with a benzothiazin (6-membered ring), limiting flexibility and altering electronic properties due to fused benzene and thiazine motifs .

b) Substituent Effects

- Bromothiophene vs. Benzodioxolyl/Bromophenyl: Bromothiophene (target) introduces higher lipophilicity (logP) compared to benzodioxolyl () due to bromine’s hydrophobicity.

- Fluorination: The 2,5-difluorophenyl group (target and ) enhances metabolic stability and electron-withdrawing effects compared to non-fluorinated analogs.

c) Physicochemical Properties

- Molecular Weight : The target compound (~433.4 g/mol) is heavier than (391.43 g/mol) and (~392.3 g/mol), primarily due to bromine and the thiazepan’s larger ring.

- Solubility : ’s benzodioxolyl group (with two ether oxygens) likely improves aqueous solubility over the bromothiophene-containing target .

Implications of Structural Variations

Bioactivity : Bromothiophene’s halogen-bonding capability (target) may enhance target affinity compared to benzodioxolyl or bromophenyl analogs.

Metabolic Stability: Fluorination in the target and compounds reduces oxidative metabolism, extending half-life compared to non-fluorinated derivatives.

Synthetic Accessibility : The thiazepan ring (target and ) requires multi-step synthesis, whereas benzothiazin derivatives () may be more straightforward to functionalize .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.